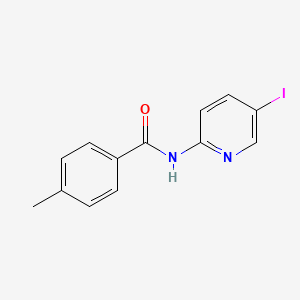
Benzamide,n-(5-iodo-2-pyridinyl)-4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, N-(5-iodo-2-pyridinyl)-4-methyl- is an organic compound characterized by the presence of a benzamide group substituted with a 5-iodo-2-pyridinyl moiety and a methyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-(5-iodo-2-pyridinyl)-4-methyl- typically involves the following steps:
Iodination of 2-pyridine: The starting material, 2-pyridine, is iodinated using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide to yield 5-iodo-2-pyridine.
Formation of Benzamide: The iodinated pyridine is then reacted with 4-methylbenzoyl chloride in the presence of a base such as triethylamine or pyridine to form the desired benzamide derivative.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and more efficient purification techniques such as recrystallization or chromatography.
Types of Reactions:
Substitution Reactions: The iodine atom in the 5-iodo-2-pyridinyl group can undergo nucleophilic substitution reactions, making it a versatile intermediate for further functionalization.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly at the pyridine ring and the benzamide moiety.
Coupling Reactions: The presence of the iodine atom allows for palladium-catalyzed coupling reactions such as Suzuki or Heck reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or thiols can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts with bases like potassium carbonate in solvents such as DMF or toluene.
Major Products:
Substituted Pyridines: Depending on the nucleophile used, various substituted pyridines can be obtained.
Oxidized or Reduced Derivatives: Products with altered oxidation states at the pyridine or benzamide groups.
Chemistry:
Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Ligand in Coordination Chemistry: The pyridine moiety can coordinate to metal centers, making it useful in the synthesis of metal complexes.
Biology and Medicine:
Pharmacological Research:
Radiolabeling: The iodine atom can be replaced with radioactive isotopes for imaging studies.
Industry:
Material Science: Used in the development of new materials with specific electronic or optical properties.
Catalysis: As a ligand in catalytic systems for various chemical transformations.
Mechanism of Action
The mechanism of action of Benzamide, N-(5-iodo-2-pyridinyl)-4-methyl- depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The pyridine ring can participate in π-π interactions or hydrogen bonding, while the benzamide group can form hydrogen bonds with biological targets.
Comparison with Similar Compounds
- Benzamide, N-(5-bromo-2-pyridinyl)-4-methyl-
- Benzamide, N-(5-chloro-2-pyridinyl)-4-methyl-
- Benzamide, N-(5-fluoro-2-pyridinyl)-4-methyl-
Comparison:
- Halogen Substitution: The iodine atom in Benzamide, N-(5-iodo-2-pyridinyl)-4-methyl- makes it more reactive in substitution reactions compared to its bromo, chloro, and fluoro analogs.
- Physical Properties: The size and polarizability of the iodine atom can influence the compound’s physical properties, such as melting point and solubility.
- Reactivity: The larger atomic radius of iodine compared to other halogens can affect the compound’s reactivity in coupling reactions and its ability to form complexes with metals.
This detailed overview provides a comprehensive understanding of Benzamide, N-(5-iodo-2-pyridinyl)-4-methyl-, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-(5-iodopyridin-2-yl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11IN2O/c1-9-2-4-10(5-3-9)13(17)16-12-7-6-11(14)8-15-12/h2-8H,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKTVLFAIOHEOEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{2-[3-({[(4-butylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-3-(trifluoromethyl)benzamide](/img/structure/B2679729.png)
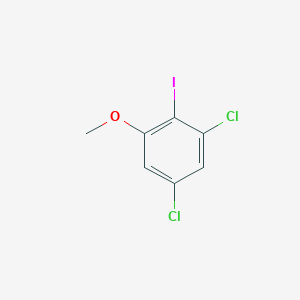
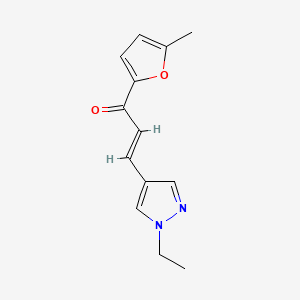
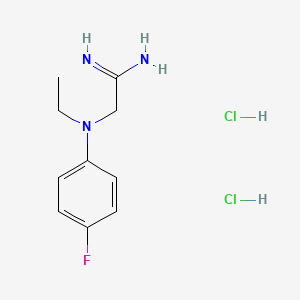
![(1R,5R)-Bicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B2679739.png)
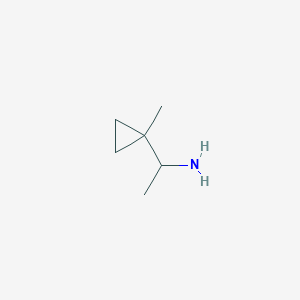
![5-[(2,5-Dioxooxolan-3-yl)methyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2679742.png)
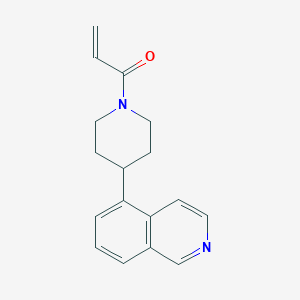
![2-(Phenylmethoxycarbonylamino)-2-[3-(2,4,6-trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2679744.png)
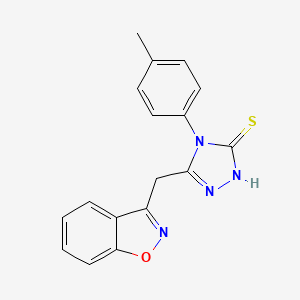
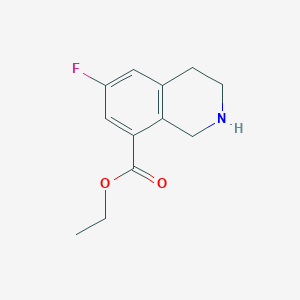
![propyl 4-({7-[(dimethylcarbamoyl)oxy]-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2679747.png)
![(2S)-2-[3-(Methoxymethyl)phenyl]propanoic acid](/img/structure/B2679748.png)

